molecular formula C15H12O5 B1344833 2-(2-Carboxyphenoxymethyl)benzoic acid CAS No. 1193388-88-3

2-(2-Carboxyphenoxymethyl)benzoic acid

Cat. No.: B1344833
CAS No.: 1193388-88-3
M. Wt: 272.25 g/mol
InChI Key: RFGGWHILETVKCC-UHFFFAOYSA-N
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Description

2-(2-Carboxyphenoxymethyl)benzoic acid is a dicarboxylic acid derivative featuring two aromatic rings connected via a methylene ether linkage. The structure comprises a central methyl group bridging a phenoxy moiety (substituted with a carboxylic acid group at the 2-position) and a benzoic acid group.

Applications of such compounds span pharmaceuticals (e.g., anti-inflammatory agents, enzyme inhibitors) and industrial chemistry (e.g., polymer precursors, extraction agents) .

Properties

IUPAC Name

2-[(2-carboxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-14(17)11-6-2-1-5-10(11)9-20-13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGGWHILETVKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyphenoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of methyl benzoate with sodium hydroxide and ethanol under reflux conditions. The reaction mixture is then acidified with hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyphenoxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated benzoic acid derivatives.

Scientific Research Applications

2-(2-Carboxyphenoxymethyl)benzoic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(2-Carboxyphenoxymethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ether linkage and aromatic rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Ether vs. ester/amide linkages significantly alter solubility and hydrogen-bonding capacity.
  • Electron-withdrawing groups (e.g., -Cl) enhance acidity but reduce membrane permeability compared to carboxylic acid substituents .

Physicochemical Properties and Stability

Data inferred from structurally similar compounds:

Property 2-(2-Carboxyphenoxymethyl)benzoic Acid (Inferred) 2-(2-Chlorophenoxy)benzoic Acid 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid
Water Solubility Low (dual -COOH may improve vs. esters) Insoluble Insoluble
Melting Point ~200–250°C (estimated) 165–167°C 178–180°C
pKa ~2.5–3.0 (dual -COOH) 3.1 (single -COOH) 3.4 (ester reduces acidity)
Stability Stable under dry, cool conditions Light-sensitive Hydrolytically stable

Notes:

  • The dual carboxylic acid groups likely increase water solubility compared to chlorinated analogs but reduce lipid solubility .
  • Stability is influenced by substituents; electron-withdrawing groups (e.g., -Cl) may enhance oxidative resistance .

Biological Activity

2-(2-Carboxyphenoxymethyl)benzoic acid, also known by its chemical name 1193388-88-3, is a benzoic acid derivative characterized by the presence of two carboxylic acid groups and an ether linkage between two aromatic rings. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure

The structural formula of this compound can be represented as follows:

C15H12O5\text{C}_{15}\text{H}_{12}\text{O}_{5}

This compound features a complex arrangement that contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications aimed at treating infections.

The antimicrobial effect is believed to stem from the compound's ability to interact with microbial cell membranes and disrupt their integrity, leading to cell death. The presence of carboxylic acid groups enhances its solubility and facilitates penetration into microbial cells.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies have shown that it can modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by excessive inflammation .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionPotential interactions with various enzymes

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of methyl benzoate with sodium hydroxide under reflux conditions, followed by acidification to yield the final product. Understanding the structure-activity relationship is crucial for optimizing its biological activity. Variations in substituents on the benzene rings can significantly alter the compound's potency and specificity against biological targets .

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